molecular formula C26H24FN3O5 B11425648 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11425648
M. Wt: 477.5 g/mol
InChI Key: VUURIRSWZXXLAO-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, methoxybenzyl, and dioxoimidazolidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step often involves the reaction of 4-fluoroaniline with a suitable carbonyl compound to form the imidazolidinone core. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imidazolidinone ring.

    Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the imidazolidinone core with 4-methoxybenzyl chloride. This reaction is typically performed in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid byproduct.

    Acetylation: The final step involves the acetylation of the nitrogen atom with 4-methoxyphenylacetyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

In medicine, it has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxybenzyl groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[1-(4-bromophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24FN3O5

Molecular Weight

477.5 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H24FN3O5/c1-34-21-11-3-17(4-12-21)16-29-23(15-24(31)28-19-7-13-22(35-2)14-8-19)25(32)30(26(29)33)20-9-5-18(27)6-10-20/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

VUURIRSWZXXLAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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